Rubratope-60
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Overview
Description
Cyanocobalamin (60 Co) is a synthetic form of vitamin B12, which is an essential nutrient for human health. It contains a cobalt ion at its core, which is crucial for its biological activity. This compound is widely used to treat and prevent vitamin B12 deficiency, which can lead to serious health issues such as pernicious anemia and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through a series of chemical reactions starting from naturally occurring vitamin B12. The process involves the substitution of the naturally occurring ligand with a cyanide group. This is typically achieved by treating hydroxocobalamin with potassium cyanide under controlled conditions .
Industrial Production Methods: Industrial production of cyanocobalamin involves microbial fermentation using specific strains of bacteria that produce vitamin B12. The vitamin is then extracted and purified before being chemically converted to cyanocobalamin. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanocobalamin undergoes various chemical reactions, including:
Substitution: The cyanide group in cyanocobalamin can be replaced by other ligands, leading to the formation of different cobalamin derivatives.
Common Reagents and Conditions:
Substitution: Ligand exchange reactions often involve the use of specific ligands and controlled pH conditions to ensure the desired substitution.
Major Products:
Methylcobalamin: Formed through the reduction of cyanocobalamin.
Adenosylcobalamin: Another biologically active form produced via reduction.
Scientific Research Applications
Cyanocobalamin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its unique cobalt center.
Biology: Essential for studying vitamin B12 metabolism and its role in cellular functions.
Medicine: Widely used in the treatment of vitamin B12 deficiency and related disorders.
Mechanism of Action
Cyanocobalamin exerts its effects by serving as a precursor to the active forms of vitamin B12, namely methylcobalamin and adenosylcobalamin. These active forms act as coenzymes in various metabolic pathways:
Comparison with Similar Compounds
Cyanocobalamin is one of several forms of vitamin B12. Other similar compounds include:
Methylcobalamin: A naturally occurring form of vitamin B12 that is directly involved in methylation reactions.
Adenosylcobalamin: Another natural form that is essential for energy metabolism.
Hydroxocobalamin: A form of vitamin B12 that is often used in clinical settings due to its longer half-life and higher bioavailability compared to cyanocobalamin.
Uniqueness of Cyanocobalamin: Cyanocobalamin is unique in that it is the most stable and cost-effective form of vitamin B12, making it the preferred choice for supplements and food fortification . Its stability and ease of conversion to other active forms of vitamin B12 contribute to its widespread use in various applications.
Properties
CAS No. |
13422-53-2 |
---|---|
Molecular Formula |
C63H90CoN14O14P+2 |
Molecular Weight |
1358.4 g/mol |
IUPAC Name |
cobalt-60(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;/q;-1;+3/b38-23-,50-32-,55-33-;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1/i;;1+1 |
InChI Key |
XUDVUPCJABBMOB-FXIINEMDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[60Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
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